

Toxicological Differences Between Russian VX and VX: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Russian VX

Cat. No.: B066494

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological differences between the organophosphate nerve agents VX and its structural isomer, **Russian VX** (RVX). Both compounds are highly potent acetylcholinesterase (AChE) inhibitors, leading to a life-threatening cholinergic crisis. However, subtle structural variations result in notable differences in their toxicological profiles, which are critical for the development of effective medical countermeasures.

Physicochemical and Structural Properties

VX and RVX are structural isomers, sharing the same chemical formula (C₁₁H₂₆NO₂PS) and molecular weight.^{[1][2]} The key structural difference lies in the alkyl groups attached to the oxygen and nitrogen atoms. VX is O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate, while **Russian VX** is O-isobutyl S-[2-(diethylamino)ethyl] methylphosphonothioate.^{[3][4]} These differences in alkyl substituents influence their physicochemical properties, including stability and, to some extent, their interaction with the target enzyme.^[2]

Table 1: Physicochemical Properties of VX and **Russian VX** (RVX)

Property	VX	Russian VX (RVX)
IUPAC Name	S-[2-[Di(propan-2-yl)amino]ethyl] O-ethyl methylphosphonothioate	S-[2-(diethylamino)ethyl] O-isobutyl methylphosphonothioate
CAS Number	50782-69-9	159939-87-4
Molecular Formula	C11H26NO2PS	C11H26NO2PS
Molecular Weight	267.37 g/mol [1]	267.37 g/mol
Appearance	Amber-colored, oily liquid [1]	Oily liquid
Odor	Odorless [1]	Odorless
Vapor Pressure	0.09 Pa [1]	Low
Boiling Point	298 °C (568 °F) [1]	High
Melting Point	-51 °C (-60 °F) [1]	-
Density	~1.008 g/cm³ [1]	-
Solubility	Slightly soluble in water; soluble in organic solvents [5]	-

Note: Detailed physicochemical data for RVX is less publicly available compared to VX.

Comparative Toxicology

The primary mechanism of toxicity for both VX and RVX is the irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts.[\[6\]](#)[\[7\]](#) This inhibition leads to an accumulation of ACh and subsequent overstimulation of muscarinic and nicotinic receptors, resulting in a cholinergic crisis.[\[7\]](#) While the overarching mechanism is the same, there are notable differences in their toxic potency.

Acute Toxicity (LD50)

The median lethal dose (LD50) is a measure of the acute toxicity of a substance. Several studies have compared the LD50 of VX and RVX in various animal models and via different

routes of exposure. While both are extremely toxic, some studies suggest that VX is slightly more potent.

Table 2: Comparative Acute Toxicity (LD50) of VX and **Russian VX (RVX)**

Species	Route of Administration	VX (µg/kg)	RVX (µg/kg)	Reference
Rat (Male)	Inhalation (10 min)	110.7 (95% CI: 73.5–166.7)	64.2 (95% CI: 42.1–97.8)	[8]
Rat	Subcutaneous	13.1	-	[9]
Human (estimated)	Percutaneous	-	0.1 mg/kg	[10]

Note: The inhalation data indicates that under these specific experimental conditions, RVX is more toxic than VX in rats.[8] However, other sources suggest American VX is slightly more toxic than Russian and Chinese VX.[6][11] These discrepancies may be due to different experimental protocols, animal strains, or the specific formulations of the agents used.

Acetylcholinesterase (AChE) Inhibition

The rate of AChE inhibition is a key factor in the toxicity of these agents. In vitro studies have shown that the toxic enantiomer of RVX, (-)-VR, has an inhibition rate constant for acetylcholinesterase that is four times higher than that of the toxic enantiomer of VX, (-)-VX.[3] This suggests a more rapid inhibition of the target enzyme by RVX's active isomer. However, in vivo studies in rats have indicated that overall AChE inhibition is less pronounced for RVX compared to VX.[12] This discrepancy may be related to differences in toxicokinetics, including metabolism and distribution.

Table 3: Comparative Acetylcholinesterase (AChE) Inhibition

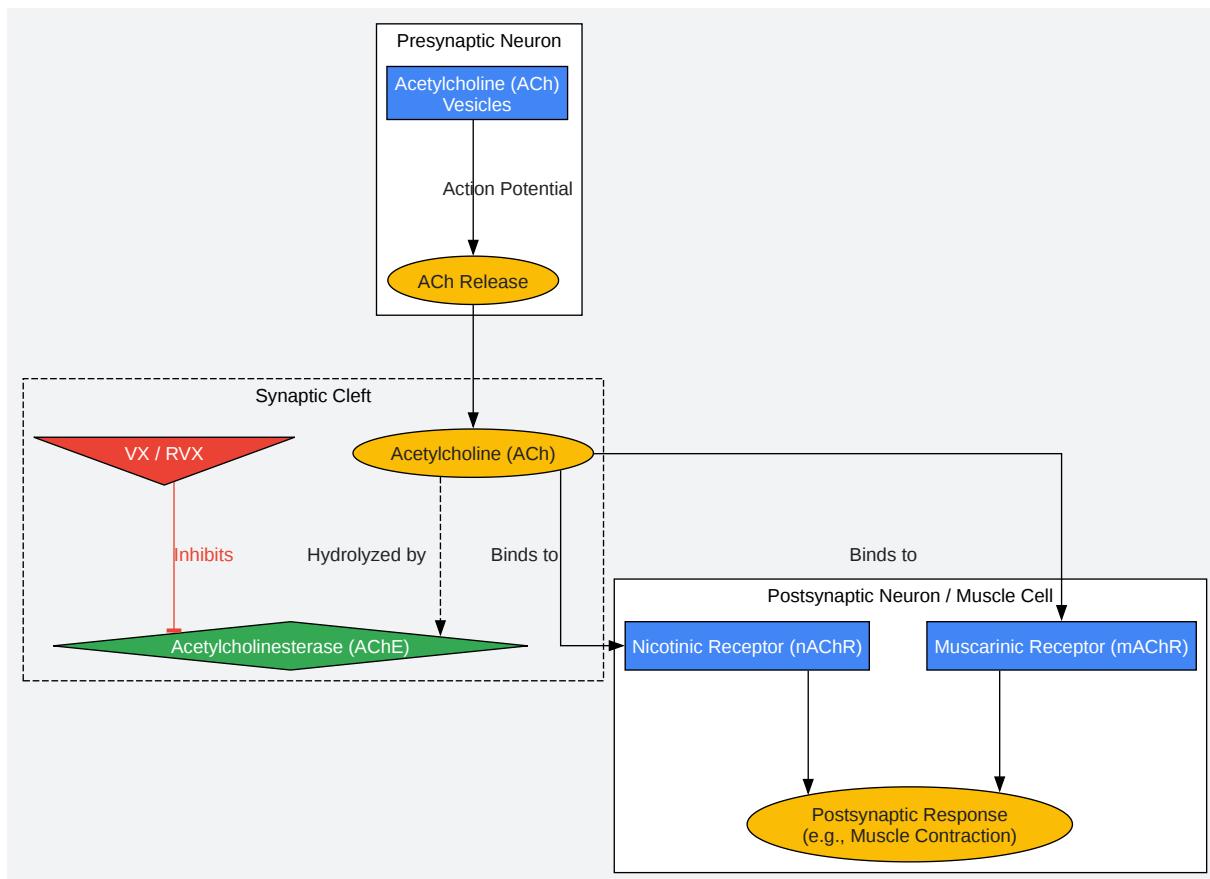
Parameter	VX	Russian VX (RVX)	Reference
Inhibition Rate			
Constant (in vitro, toxic enantiomer)	-	~4x higher than VX	[3]
Overall AChE Inhibition (in vivo, rat brain)	More pronounced	Less pronounced	[12]

Toxicokinetics and Metabolism

Toxicokinetic studies reveal differences in the absorption, distribution, metabolism, and elimination of VX and RVX. While absorption rates through the skin are practically identical for the enantiomers of both VX and RVX in swine, their elimination rates differ significantly.[3] Studies in swine have shown that the elimination of VX is much slower compared to RVX.[3]

The metabolism of VX involves hydrolysis and oxidation, producing metabolites such as ethyl methylphosphonic acid (EMPA) and the toxic compound EA-2192.[6] The metabolism of RVX is less extensively documented in publicly available literature but is expected to follow similar pathways, yielding corresponding metabolites.

Non-Cholinergic Effects


While the primary toxic effects of VX and RVX are due to AChE inhibition, there is growing evidence for non-cholinergic mechanisms contributing to their overall toxicity. For VX, these include the induction of oxidative stress.[13] Studies have shown that N-acetylcysteine (NAC), an antioxidant, can help reduce the cholinergic and oxidative stress-mediated toxicity induced by VX when used in conjunction with standard antidotes.[13] It is plausible that RVX induces similar non-cholinergic effects, though specific comparative studies are limited.

Signaling Pathways

The primary signaling pathway disrupted by both VX and RVX is the cholinergic pathway due to the accumulation of acetylcholine. This leads to the hyperstimulation of:

- Muscarinic Acetylcholine Receptors (mAChRs): G-protein coupled receptors that mediate parasympathetic effects.
- Nicotinic Acetylcholine Receptors (nAChRs): Ligand-gated ion channels located at the neuromuscular junction and in the central nervous system.

The overstimulation of these receptors leads to a cascade of downstream signaling events, ultimately resulting in the clinical signs of nerve agent poisoning. While the fundamental pathway is the same for both agents, differences in their interaction with AChE and their toxicokinetics may lead to variations in the magnitude and duration of these downstream effects.

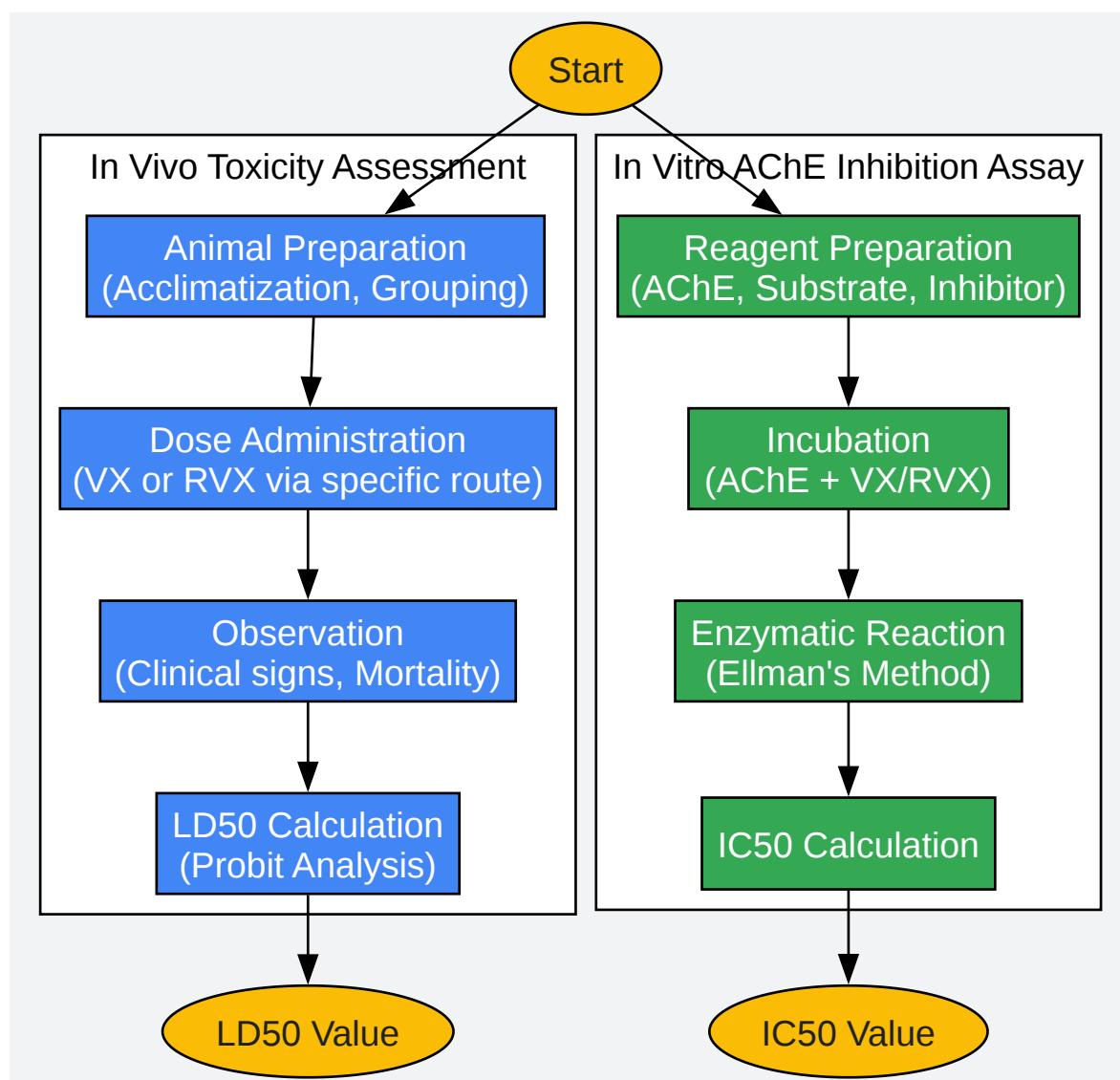
[Click to download full resolution via product page](#)

Cholinergic Synapse Inhibition by VX and RVX

Experimental Protocols

Determination of Acute Toxicity (LD50)

The following is a generalized protocol for determining the LD50 of a nerve agent in a rodent model, based on standard toxicological methods.


- Animal Model: Select a suitable rodent model (e.g., rats, guinea pigs) of a specific strain, age, and sex.
- Acclimatization: Acclimate the animals to the laboratory conditions for a specified period before the experiment.
- Dose Preparation: Prepare serial dilutions of the nerve agent in a suitable vehicle.
- Administration: Administer the nerve agent to different groups of animals via the desired route (e.g., inhalation, subcutaneous, intravenous).
- Observation: Observe the animals for a defined period (e.g., 24 hours) for signs of toxicity and mortality.
- Data Analysis: Record the number of deaths in each dose group and calculate the LD50 value with 95% confidence intervals using a statistical method such as probit analysis.[\[8\]](#)

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This in vitro assay is commonly used to determine the inhibitory potency of compounds on AChE.[\[14\]](#)

- Reagents: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the substrate acetylthiocholine iodide (ATCI), and the test compound (VX or RVX) at various concentrations.
- Enzyme Preparation: Use a purified source of AChE (e.g., from electric eel or human erythrocytes).
- Assay Procedure:

- In a 96-well plate, add the phosphate buffer, AChE solution, and the test compound.
- Incubate for a specific time to allow for enzyme inhibition.
- Initiate the reaction by adding DTNB and ATCI.
- Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
- Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme).

[Click to download full resolution via product page](#)

General Experimental Workflow for Toxicological Assessment

Conclusion

While both VX and **Russian VX** are highly toxic organophosphate nerve agents that primarily act by inhibiting acetylcholinesterase, there are subtle but significant differences in their toxicological profiles. These differences, arising from their isomeric structures, are evident in their acute toxicity, rates of AChE inhibition, and toxicokinetics. A thorough understanding of these variations is paramount for the development of broad-spectrum and effective medical countermeasures for nerve agent poisoning. Further research is warranted to fully elucidate the comparative non-cholinergic effects and metabolic pathways of these two potent chemical warfare agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 2. VR (nerve agent) - Wikipedia [en.wikipedia.org]
- 3. In vitro and in vivo toxicological studies of V nerve agents: molecular and stereoselective aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The VR, the Russian version of the nerve agent VX] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nrt.org [nrt.org]
- 6. benchchem.com [benchchem.com]
- 7. Nerve Agents (GA, GB, GD, VX) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [www.cdc.gov]
- 8. Evidence of nerve agent VX exposure in rat plasma by detection of albumin-adducts in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical, Physical, and Toxicological Properties of V-Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchtrends.net [researchtrends.net]
- 12. Different inhibition of acetylcholinesterase in selected parts of the rat brain following intoxication with VX and Russian VX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-acetylcysteine prevents cholinergic and non-cholinergic toxic effects induced by nerve agent poisoning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- To cite this document: BenchChem. [Toxicological Differences Between Russian VX and VX: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b066494#toxicological-differences-between-russian-vx-and-vx]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com